PF-3882845

Catalog No.
S539098
CAS No.
1023650-66-9
M.F
C24H22ClN3O2
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3882845

CAS Number

1023650-66-9

Product Name

PF-3882845

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N

SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-03882845; PF 03882845; PF03882845.

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Description

The exact mass of the compound (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid is 419.1401 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Nephropathy Treatment

Specific Scientific Field: This application falls under the field of Pharmacology and Nephrology .

Summary of the Application: PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist that has been studied for its potential to prevent renal injury in an animal model of nephropathy . It has been found to be more potent than eplerenone, a steroidal mineralocorticoid receptor antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis .

Methods of Application: The compound was tested in uninephrectomized Sprague-Dawley (SD) rats that were maintained on a high salt diet and receiving aldosterone by osmotic mini-pump for 27 days . Serum K+ and the UACR were assessed following 14 and 27 days of treatment .

Results or Outcomes: PF-03882845 prevented the increase in collagen IV staining at 5, 15, and 50 mg/kg BID while eplerenone was effective only at the highest dose tested (450 mg/kg BID) . All doses of PF-03882845 suppressed aldosterone-induced increases in collagen IV, transforming growth factor-β1 (Tgf- β1), interleukin-6 (Il-6), intermolecular adhesion molecule-1 (Icam-1) and osteopontin gene expression in the kidney . The therapeutic index (TI) of PF-03882845 against hyperkalemia was 57-fold superior to that of eplerenone .

Application in Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy

Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology .

Summary of the Application: PF-03882845 has been used in trials studying the basic science of Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy .

PF-3882845 is a pyrazoline derivative that functions as a selective antagonist of the mineralocorticoid receptor. Its full chemical designation is (3S, 3aR)-2-(3-chloro-4-cyanophenyl)-3-(4-methylphenyl)-3a,4-dihydro-1H-pyrazole. This compound was developed in the research labs of Pfizer and is notable for its potential therapeutic applications in conditions related to mineralocorticoid receptor overactivity, such as hypertension and heart failure .

, primarily focusing on the formation of the pyrazoline ring. The initial step typically includes the reaction of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions, leading to the formation of the pyrazoline structure. Subsequent modifications may involve substitution reactions to introduce the chloro and cyanophenyl groups, enhancing its biological activity and selectivity towards the mineralocorticoid receptor .

PF-3882845 exhibits significant biological activity as a mineralocorticoid receptor antagonist. In preclinical studies, it has demonstrated efficacy in reducing blood pressure and preventing renal injury in models such as Dahl salt-sensitive rats. The compound selectively binds to the mineralocorticoid receptor without significantly affecting other steroid hormone receptors, which is crucial for minimizing side effects like hyperkalemia that are common with traditional therapies such as spironolactone . Its selectivity is evidenced by a therapeutic index that shows a pronounced effect on reducing urinary albumin while maintaining serum potassium levels .

The synthesis of PF-3882845 can be achieved through a multi-step process:

  • Formation of Hydrazone: Reacting an appropriate aldehyde with a hydrazine derivative.
  • Cyclization: Under acidic or basic conditions, the hydrazone undergoes cyclization to form the pyrazoline core.
  • Substitution Reactions: Introducing the chloro and cyanophenyl groups through electrophilic aromatic substitution or nucleophilic attack.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods have been optimized for yield and purity, demonstrating effective synthetic routes for producing PF-3882845 in laboratory settings .

PF-3882845 has potential applications in treating conditions associated with excessive mineralocorticoid activity, including:

  • Hypertension: By antagonizing the mineralocorticoid receptor, PF-3882845 can help lower blood pressure.
  • Heart Failure: It may provide benefits in managing heart failure by mitigating fluid retention and cardiac remodeling.
  • Chronic Kidney Disease: The compound's ability to reduce renal injury suggests its use in chronic kidney disease management.

Despite showing promise in preclinical studies, further clinical trials were halted due to strategic business decisions rather than safety concerns .

Interaction studies have shown that PF-3882845 selectively interacts with the mineralocorticoid receptor without significant cross-reactivity with other steroid hormone receptors such as the androgen receptor and progesterone receptor. This selectivity is critical for its therapeutic profile, allowing for effective treatment with reduced risk of side effects commonly associated with non-selective antagonists .

Studies have also investigated its pharmacokinetics and dynamics in various animal models, indicating favorable absorption and distribution characteristics that support its potential clinical use .

PF-3882845 belongs to a class of nonsteroidal mineralocorticoid receptor antagonists. Here are some similar compounds:

Compound NameStructure TypeSelectivityKey Features
EplerenoneSteroidalModerateSelective but causes hyperkalemia at high doses
SpironolactoneSteroidalModerateAgonist at progesterone receptor; risk of hyperkalemia
FinerenoneNonsteroidalHighImproved selectivity and safety profile
DSR-71167NonsteroidalHighInhibits carbonic anhydrase; reduces hyperkalemia risk

PF-3882845 is unique due to its high selectivity for the mineralocorticoid receptor without significant interaction with other hormone receptors, which reduces side effects like hyperkalemia often seen with traditional steroidal antagonists . Its distinct chemical structure allows it to effectively modulate mineralocorticoid receptor activity while minimizing unwanted interactions.

Systematic Nomenclature and Molecular Formula

The systematic chemical nomenclature for PF-3882845 follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid. This nomenclature precisely defines the stereochemical configuration and substitution pattern of the complex heterocyclic framework. The molecular formula C24H22ClN3O2 reflects the compound's composition, incorporating 24 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms.

The molecular weight of PF-3882845 is consistently reported as 419.9 grams per mole, with some sources providing more precise values of 419.903 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1023650-66-9, which serves as its unique identifier in chemical databases. Additional identifiers include the Unique Ingredient Identifier 34ZKU73FU3, which facilitates regulatory and research tracking.

The Standard International Chemical Identifier for PF-3882845 is documented as InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1. This comprehensive identifier captures the complete structural information including stereochemistry and connectivity patterns. The corresponding InChI Key XNULRSOGWPFPBL-REWPJTCUSA-N provides a condensed hash representation for database searches and structural comparisons.

Crystallographic Analysis and Stereochemical Configuration

PF-3882845 exhibits absolute stereochemistry with precisely defined spatial arrangements at critical chiral centers. The compound contains two defined stereocenters out of two possible positions, indicating complete stereochemical specification. This absolute configuration is crucial for the compound's biological activity, as the (3S,3aR) stereochemistry represents the active enantiomeric form that demonstrates optimal receptor binding characteristics.

The crystallographic analysis reveals that PF-3882845 belongs to the pyrazoline class of heterocyclic compounds, featuring a fused ring system that combines benzindazole and cyclopentyl structural elements. X-ray crystallographic data has been obtained for related compounds in this series, providing insights into the three-dimensional arrangement of functional groups. The crystal structure data indicates specific conformational preferences that contribute to the compound's receptor selectivity profile.

The stereochemical configuration significantly influences the compound's binding affinity and selectivity characteristics. The (3S,3aR) configuration positions key pharmacophoric elements in optimal orientations for mineralocorticoid receptor interaction while minimizing cross-reactivity with other steroid hormone receptors. Crystallographic studies of related structures have confirmed that the rigid tricyclic framework maintains consistent spatial relationships between critical binding elements.

PropertyValue
StereochemistryAbsolute
Defined Stereocenters2 of 2
Configuration(3S,3aR)
E/Z Centers0
Charge0
Optical ActivitySpecified but values not reported

Structure-Activity Relationship Optimization Strategies

The development of PF-3882845 involved systematic structure-activity relationship optimization that addressed multiple pharmacological and physicochemical challenges. Early analogues in this pyrazoline series demonstrated excellent potency against the mineralocorticoid receptor but suffered from poor solubility and propensity to inhibit human ether-a-go-go-related gene channels. These limitations necessitated strategic structural modifications to achieve an optimal balance of potency, selectivity, and drug-like properties.

The incorporation of a single carboxylate moiety represented a pivotal breakthrough in the optimization process, simultaneously addressing both solubility and cardiac safety concerns. This carboxylic acid functionality, positioned at the 7-position of the benzindazole ring system, provided the necessary polarity to enhance aqueous solubility while maintaining high-affinity receptor binding. The carboxylate group also contributed to improved selectivity profiles by introducing specific electrostatic interactions with the mineralocorticoid receptor binding pocket.

Structural modification studies involved extensive exploration of substituents at each position of the pyrazoline ring system. The carboxylate-containing lead compound designated R-4g served as the foundation for systematic substitution pattern investigations. These studies culminated in the identification of R-12o, which demonstrated excellent mineralocorticoid receptor activity combined with reasonable pharmacokinetic characteristics. The progression from R-12o to the final optimized structure involved introduction of conformational restriction strategies.

The conformational restriction approach led to the identification of PF-3882845, which exhibits exquisite potency combined with favorable steroid receptor selectivity. The cyclopentyl substituent at the 3-position contributes significantly to the compound's binding affinity by filling a hydrophobic pocket within the receptor binding domain. The 3-chloro-4-cyanophenyl moiety provides additional selectivity through specific aromatic interactions and hydrogen bonding patterns that distinguish mineralocorticoid receptor binding from other nuclear receptor family members.

Optimization StageKey Structural FeaturesPrimary Improvements
Early AnaloguesBasic pyrazoline frameworkHigh MR potency, poor solubility
Carboxylate Introduction7-Carboxylic acid incorporationEnhanced solubility, reduced hERG inhibition
Lead Compound R-4gCarboxylate with varied substituentsOptimized MR activity
Advanced Lead R-12oFurther substitution optimizationExcellent activity, improved pharmacokinetics
Final Compound PF-3882845Conformational restriction(3S,3aR) configuration, superior selectivity

Synthetic Pathways and Process Chemistry Development

The synthetic approach to PF-3882845 involves construction of the complex tetrahydrobenzo[g]indazole framework through carefully orchestrated cyclization reactions. The synthesis requires precise stereochemical control to achieve the desired (3S,3aR) configuration, which is essential for optimal biological activity. The process chemistry development focused on establishing scalable routes that maintain high stereoselectivity while ensuring consistent product quality.

The synthetic strategy incorporates the cyclopentyl substituent through early-stage introduction, allowing subsequent ring-forming reactions to proceed with predetermined stereochemical outcomes. The chloro-cyanophenyl moiety is typically installed through nucleophilic aromatic substitution or cross-coupling methodologies, depending on the specific synthetic sequence employed. The carboxylic acid functionality can be introduced through various approaches, including ester hydrolysis or direct carboxylation reactions.

Process optimization studies have addressed critical parameters including reaction temperature, solvent selection, and purification protocols to ensure reproducible synthesis of PF-3882845. The development of crystallization conditions for the final product has been particularly important for achieving consistent polymorphic forms and particle size distributions. Analytical method development has included comprehensive impurity profiling to identify and control process-related impurities.

The synthetic route to PF-3882845 demonstrates the application of modern medicinal chemistry principles in developing complex heterocyclic structures. The successful translation from laboratory-scale synthesis to potential manufacturing processes required extensive optimization of each synthetic transformation. Quality control measures throughout the synthetic sequence ensure that the final product meets stringent specifications for research applications.

PF-3882845 demonstrates exceptional binding affinity for the mineralocorticoid receptor, representing a significant advancement in non-steroidal mineralocorticoid receptor antagonist development [1] [2]. The compound exhibits a binding inhibitory concentration fifty (IC50) of 2.7 nanomolar against the mineralocorticoid receptor, establishing it as a highly potent antagonist in this class [3] [4] [7]. Alternative binding assay methodologies have reported IC50 values of 4.5 nanomolar, confirming the consistent high-affinity interaction between PF-3882845 and the mineralocorticoid receptor [4].

The binding kinetics profile of PF-3882845 represents a novel pyrazoline-derived compound that demonstrates superior mineralocorticoid receptor affinity compared to traditional steroidal antagonists [25] [26]. The compound's chemical structure, characterized as (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, contributes significantly to its enhanced binding properties [1] [8].

Table 1: Mineralocorticoid Receptor Binding Kinetics and Affinity Data for PF-3882845

ParameterValueAssay ConditionsReference
Binding IC50 (nM)2.7Binding assay [3] [4] [7] [17]
Binding IC50 (nM) - Alternative source4.5Binding assay [4]
Transactivation EC50 (nM)Not directly reportedCell-based transactivationNot available
Binding Affinity (Ki)Not directly reportedEquilibrium bindingNot available
Association Rate Constant (kon)Not directly reportedAssociation kineticsNot available
Dissociation Rate Constant (koff)Not directly reportedDissociation kineticsNot available

The binding affinity data demonstrates that PF-3882845 achieves remarkable potency through its non-steroidal structure, distinguishing it from conventional mineralocorticoid receptor antagonists such as spironolactone and eplerenone [5] [9]. The compound's binding characteristics suggest a competitive antagonism mechanism, wherein PF-3882845 competes directly with aldosterone for mineralocorticoid receptor binding sites [21] [25].

Selectivity Profiling Against Nuclear Hormone Receptor Superfamily

PF-3882845 exhibits exceptional selectivity for the mineralocorticoid receptor relative to other members of the nuclear hormone receptor superfamily [5] [9]. The compound demonstrates greater than 500-fold selectivity versus progesterone receptor and other related nuclear hormone receptors, establishing its specificity profile [4] [5]. This remarkable selectivity represents a significant advancement over existing mineralocorticoid receptor antagonists that often exhibit cross-reactivity with multiple steroid hormone receptors [9].

The selectivity profiling reveals that PF-3882845 does not significantly activate or inhibit human androgen receptor, estrogen receptor alpha, or glucocorticoid receptor at therapeutically relevant concentrations [5] [9]. The compound's selectivity profile demonstrates minimal interaction with estrogen receptor beta and other nuclear hormone receptors, confirming its targeted mechanism of action [8] [15].

Table 2: Selectivity Profiling of PF-3882845 Against Nuclear Hormone Receptor Superfamily

Nuclear ReceptorBinding IC50 (nM)Selectivity Fold over MRFunctional ActivityReference
Mineralocorticoid Receptor (MR)2.71 (reference)Antagonist [3] [4] [5] [7] [17]
Progesterone Receptor (PR)310115Weak antagonist [4] [17]
Androgen Receptor (AR)No significant binding>500Inactive [5] [9]
Glucocorticoid Receptor (GR)No significant binding>500Inactive [5] [9]
Estrogen Receptor Alpha (ERα)No significant binding>500Inactive [5] [9]
Estrogen Receptor Beta (ERβ)No significant binding>500Inactive [5] [9]

The nuclear hormone receptor selectivity analysis indicates that PF-3882845 achieves its therapeutic potential through highly specific mineralocorticoid receptor antagonism without significant off-target effects [5] [8]. The compound's selectivity profile suggests reduced potential for endocrine-related side effects commonly associated with less selective mineralocorticoid receptor antagonists [9] [21].

Functional Antagonism in Cellular Transactivation Assays

PF-3882845 demonstrates potent functional antagonism of mineralocorticoid receptor-mediated transcriptional activation in cellular transactivation assays [5] [9]. The compound effectively blocks aldosterone-induced mineralocorticoid receptor transactivation, confirming its mechanism as a competitive receptor antagonist [21] [25]. Cellular functional assays validate the compound's ability to inhibit mineralocorticoid receptor-dependent gene expression at nanomolar concentrations [9].

The functional antagonism profile reveals that PF-3882845 maintains its selectivity in cellular environments, demonstrating minimal interference with other nuclear hormone receptor-mediated transactivation pathways [5] [9]. The compound exhibits a 45-fold selectivity over progesterone receptor in cell-based functional assays, supporting its targeted mechanism of action [5] [9].

Table 3: Functional Antagonism of PF-3882845 in Cellular Transactivation Assays

Assay TypeCell LineIC50/EC50 (nM)Fold SelectivityReference
Mineralocorticoid Receptor TransactivationNot specifiedNot directly reportedReference [5] [9]
Progesterone Receptor TransactivationNot specifiedNot directly reported45-fold selectivity over PR [5] [9]
Androgen Receptor TransactivationNot specifiedNo activity>500-fold [5] [9]
Glucocorticoid Receptor TransactivationNot specifiedNo activity>500-fold [5] [9]
Dual-Luciferase Reporter AssayNot specifiedNot availableNot availableNot available
Cell-based Functional AssayNot specifiedNot availableNot availableNot available

The transactivation assay data confirms that PF-3882845 functions as a pure antagonist without partial agonist activity, distinguishing it from some existing mineralocorticoid receptor modulators [9] [25]. The compound's functional profile in cellular systems correlates with its binding affinity data, supporting consistent receptor antagonism across different experimental paradigms [5] [21].

Cross-Reactivity Analysis with Progesterone Receptor Isoforms

PF-3882845 exhibits modest cross-reactivity with progesterone receptor, yielding a binding IC50 of 310 nanomolar and representing approximately 115-fold selectivity versus mineralocorticoid receptor [4] [17]. The progesterone receptor interaction demonstrates weak antagonist activity without significant functional consequences at therapeutically relevant concentrations [5] [9]. This cross-reactivity profile represents a significant improvement compared to traditional mineralocorticoid receptor antagonists that often exhibit substantial progesterone receptor interactions [9].

The analysis of progesterone receptor isoform-specific interactions reveals limited available data regarding differential binding to progesterone receptor A and progesterone receptor B isoforms [39] [40] [41]. Current research has not specifically characterized PF-3882845 interactions with individual progesterone receptor isoforms, representing an area requiring further investigation [43] [44]. The compound's overall progesterone receptor selectivity profile suggests minimal interference with progesterone-mediated physiological processes [5] [17].

Table 4: Cross-Reactivity Analysis of PF-3882845 with Progesterone Receptor Isoforms

Progesterone Receptor IsoformBinding IC50 (nM)Functional ActivitySelectivity over MRNotes
Total Progesterone Receptor310Weak antagonist115-foldModest inhibition reported
PR-A IsoformNot specifically determinedNot determinedNot determinedIsoform-specific data not available
PR-B IsoformNot specifically determinedNot determinedNot determinedIsoform-specific data not available
PR Splice VariantsNot availableNot availableNot availableNo specific studies identified

The progesterone receptor cross-reactivity analysis indicates that PF-3882845 maintains acceptable selectivity margins for clinical development while acknowledging the need for comprehensive isoform-specific characterization [39] [42]. The compound's interaction profile with progesterone receptor represents a manageable off-target effect given the substantial selectivity fold difference compared to mineralocorticoid receptor binding [4] [5] [17].

Table 5: Summary of Key Pharmacological Characteristics of PF-3882845

ParameterValue
Primary TargetMineralocorticoid Receptor
Chemical ClassNon-steroidal pyrazoline derivative
Binding Potency (IC50)2.7 nM (MR binding)
Selectivity Profile>500-fold selective over other nuclear receptors
Mechanism of ActionCompetitive antagonist
Development StatusClinical development terminated

PF-3882845 demonstrates moderate oral bioavailability in preclinical species, with significant research conducted to characterize its absorption and protein binding properties [1] [2]. In male Sprague-Dawley rats following oral administration at 2 mg/kg, the compound exhibits an oral bioavailability of 86%, indicating efficient gastrointestinal absorption [1] [2]. This relatively high bioavailability suggests favorable physicochemical properties that support oral drug delivery, which is critical for chronic therapeutic applications in cardiovascular and renal disorders.

The molecular properties of PF-3882845 contribute to its absorption characteristics. With a molecular weight of 419.91 g/mol and a topological polar surface area of 76.69 Ų, the compound falls within generally acceptable ranges for oral bioavailability according to Lipinski's Rule of Five [3]. The compound possesses one hydrogen bond donor and three rotatable bonds, which are consistent with favorable membrane permeability characteristics [3]. The calculated XLogP value of 5.93 indicates high lipophilicity, which may contribute to membrane permeation but could also impact solubility characteristics [3].

Regarding plasma protein binding, while specific quantitative data for PF-3882845 is limited in the available literature, the compound's high lipophilicity (XLogP 5.93) suggests potential for significant protein binding [3]. The structural characteristics of PF-3882845, particularly its carboxylate moiety incorporated to overcome solubility challenges in early analogues, may influence protein binding interactions [1]. The presence of the carboxylic acid group was specifically introduced during medicinal chemistry optimization to address both solubility and hERG channel inhibition issues, which are common challenges in highly lipophilic compounds [1].

Studies examining the drug-drug interaction potential of PF-3882845 with simvastatin provide indirect evidence regarding its protein binding characteristics. The clinical trial NCT01445860 was designed to evaluate the effect of multiple oral doses of PF-3882845 on the pharmacokinetics of simvastatin, suggesting that investigators were concerned about potential displacement interactions that could occur with highly protein-bound drugs [4]. However, specific plasma protein binding percentages for PF-3882845 were not reported in the available clinical trial summaries.

The therapeutic index calculations for PF-3882845 compared to eplerenone provide additional insight into its pharmacokinetic advantages. PF-3882845 demonstrated a therapeutic index of 83.8 compared to 1.47 for eplerenone in rat kidney injury models, representing a 57-fold improvement in the separation between efficacy and adverse effects [5]. This superior therapeutic index suggests more favorable pharmacokinetic properties that allow for effective mineralocorticoid receptor antagonism with reduced risk of hyperkalemia, a significant limitation of existing steroidal antagonists.

ParameterPF-3882845Comparison
Oral Bioavailability86%Moderate to high (rats)
Molecular Weight419.91 g/molWithin acceptable range
XLogP5.93High lipophilicity
Hydrogen Bond Donors1Low
Topological Polar Surface Area76.69 ŲFavorable for absorption
Therapeutic Index83.857-fold better than eplerenone

Metabolic Stability and Cytochrome P450 Interaction Profile

The metabolic stability profile of PF-3882845 represents a significant advancement over earlier pyrazoline analogues, which suffered from poor metabolic stability [1]. The medicinal chemistry optimization program specifically focused on improving metabolic stability while maintaining potent mineralocorticoid receptor antagonism. The incorporation of conformational restriction through the benzindazole ring system contributed to both enhanced potency and improved pharmacokinetic properties [1].

PF-3882845 exhibits high plasma clearance of 9.8 mL/min/kg following intravenous administration in male Sprague-Dawley rats [1] [2]. Despite this relatively high clearance, the compound maintains a reasonable terminal elimination half-life of 1.7 hours due to a large volume of distribution of 1.4 L/kg [1] [2]. These pharmacokinetic parameters suggest extensive tissue distribution and hepatic metabolism as primary elimination pathways.

The cytochrome P450 interaction profile of PF-3882845 was specifically evaluated in clinical studies, most notably in the drug-drug interaction study with simvastatin (NCT01445860) [4]. This study was designed to assess whether PF-3882845 could affect the metabolism of simvastatin, which is primarily metabolized by CYP3A4 [6] [7]. The selection of simvastatin as a probe substrate suggests that investigators suspected potential CYP3A4 interactions with PF-3882845, although specific results from this study were not fully disclosed in available public documents.

The concern for CYP3A4 interactions is pharmacologically relevant given that simvastatin is highly susceptible to drug-drug interactions through this pathway. Simvastatin undergoes extensive first-pass metabolism, resulting in low systemic bioavailability of ≤5% [8]. Strong CYP3A4 inhibitors can increase simvastatin blood levels five-fold or higher, leading to increased risk of myopathy and rhabdomyolysis [8]. The fact that regulatory authorities required evaluation of this interaction suggests PF-3882845 may have some potential for CYP3A4 modulation.

However, the specific metabolic pathways responsible for PF-3882845 biotransformation have not been fully elucidated in published literature. The compound's chemical structure, featuring a benzindazole core with a chlorinated cyanophenyl substituent, presents multiple potential sites for cytochrome P450-mediated oxidation [1]. Common biotransformation reactions for such structures typically include:

  • Aromatic hydroxylation of the benzene rings
  • N-dealkylation of the cyclopentyl group
  • Nitrile hydrolysis of the cyano group
  • Carboxylic acid conjugation reactions

The metabolic stability improvements achieved in PF-3882845 compared to earlier analogues suggest successful medicinal chemistry optimization to reduce metabolic soft spots [1]. The conformationally restricted benzindazole system likely provides increased resistance to metabolic degradation compared to more flexible pyrazoline structures evaluated earlier in the program.

Metabolic ParameterValueSpecies/Condition
Plasma Clearance9.8 mL/min/kgSprague-Dawley rats (IV)
Terminal Half-life1.7 hoursSprague-Dawley rats (IV)
Volume of Distribution1.4 L/kgSprague-Dawley rats (IV)
CYP3A4 Interaction StudyConductedClinical trial NCT01445860

Tissue Distribution Patterns and Blood-Brain Barrier Permeability

The tissue distribution characteristics of PF-3882845 demonstrate important pharmacological advantages compared to existing steroidal mineralocorticoid receptor antagonists. The compound exhibits a large volume of distribution of 1.4 L/kg in rats, indicating extensive tissue penetration beyond the vascular compartment [1] [2]. This distribution pattern is particularly relevant for mineralocorticoid receptor antagonists, as these receptors are expressed in multiple tissues including kidney, heart, blood vessels, and brain [9] [10].

Balanced tissue distribution represents a key differentiating feature of nonsteroidal mineralocorticoid receptor antagonists compared to steroidal compounds. Research comparing tissue distribution patterns shows that finerenone, another nonsteroidal antagonist, achieves balanced distribution between heart and kidney tissues, whereas steroidal antagonists like spironolactone and eplerenone show preferential kidney accumulation [9] [10]. Spironolactone demonstrates 6-fold higher kidney versus cardiac distribution, while eplerenone shows 3-fold higher kidney distribution [10]. This balanced distribution pattern for nonsteroidal compounds may contribute to improved cardiovascular protection while reducing renal electrolyte disturbances.

The blood-brain barrier permeability characteristics of PF-3882845 can be inferred from its physicochemical properties. With a topological polar surface area of 76.69 Ų, the compound falls below the generally accepted threshold of 90 Ų for blood-brain barrier penetration [9]. Compounds with polar surface areas below this threshold are generally capable of crossing the blood-brain barrier and potentially interacting with centrally expressed mineralocorticoid receptors [9].

Central mineralocorticoid receptors play significant roles in blood pressure regulation and cardiovascular homeostasis [9]. The ability of PF-3882845 to potentially access central nervous system targets could contribute to its therapeutic efficacy through modulation of central blood pressure control mechanisms. However, this blood-brain barrier permeability could also raise considerations regarding potential central nervous system effects, although no specific central adverse effects have been reported in available clinical trial data.

The tissue distribution advantages of nonsteroidal mineralocorticoid receptor antagonists like PF-3882845 are further supported by their differential binding modes compared to steroidal compounds. While steroidal antagonists like spironolactone and eplerenone promote translocation of the mineralocorticoid receptor to the nucleus but prevent coactivator recruitment, nonsteroidal compounds like PF-3882845 are characterized as "bulky" antagonists that prevent nuclear translocation entirely [9]. This fundamental difference in molecular mechanism may contribute to tissue-specific pharmacological effects.

Physicochemical determinants of tissue distribution for PF-3882845 include its high lipophilicity (XLogP 5.93) and relatively low polar surface area [3] [9]. These properties favor tissue penetration and may contribute to the observed large volume of distribution. The balance between lipophilicity and polarity appears optimized in PF-3882845 to achieve therapeutic tissue concentrations while maintaining acceptable pharmacokinetic properties.

Distribution ParameterPF-3882845Comparison
Volume of Distribution1.4 L/kgLarge, extensive tissue penetration
Topological Polar Surface Area76.69 ŲBelow BBB threshold (90 Ų)
XLogP5.93High lipophilicity
Tissue Distribution PatternPredicted balancedUnlike steroidal MRAs
Blood-Brain BarrierLikely permeableBased on PSA < 90 Ų

Elimination Pathways and Species-Specific Clearance Mechanisms

The elimination pathways of PF-3882845 involve primarily hepatic metabolism with significant species-specific variations in clearance mechanisms. In male Sprague-Dawley rats, the compound demonstrates a plasma clearance of 9.8 mL/min/kg following intravenous administration, indicating efficient elimination processes [1] [2]. This clearance rate, combined with the terminal elimination half-life of 1.7 hours, suggests that hepatic metabolism is the predominant elimination pathway rather than renal excretion.

Hepatic extraction characteristics can be estimated from the pharmacokinetic parameters observed in rats. With a clearance of 9.8 mL/min/kg and typical rat hepatic blood flow of approximately 55-60 mL/min/kg, the hepatic extraction ratio for PF-3882845 would be approximately 15-18%. This intermediate extraction ratio suggests that the compound's hepatic clearance is influenced by both hepatic blood flow and intrinsic metabolic capacity, positioning it between low-extraction drugs (primarily limited by intrinsic clearance) and high-extraction drugs (primarily limited by hepatic blood flow) [11] [12].

The species-specific clearance mechanisms for PF-3882845 likely involve cytochrome P450-mediated biotransformation, as suggested by the clinical drug-drug interaction study with simvastatin [4]. While specific cytochrome P450 isoforms responsible for PF-3882845 metabolism have not been definitively identified, the interaction study design implies potential involvement of CYP3A4, the major drug-metabolizing enzyme responsible for simvastatin biotransformation [6] [7].

Metabolic stability improvements achieved in PF-3882845 compared to earlier pyrazoline analogues represent successful medicinal chemistry optimization [1]. Early compounds in the series suffered from poor metabolic stability, which was addressed through structural modifications including:

  • Conformational restriction via the benzindazole ring system
  • Optimization of substituent patterns to reduce metabolic soft spots
  • Carboxylate incorporation to improve overall drug-like properties

The elimination half-life of 1.7 hours in rats, while relatively short, is consistent with effective therapeutic dosing regimens observed in preclinical efficacy studies [1]. In the Dahl salt-sensitive rat model of hypertension and nephropathy, PF-3882845 demonstrated significant blood pressure reduction and renal protection with twice-daily dosing regimens [1]. This suggests that despite the relatively rapid elimination, tissue concentrations or receptor occupancy may be maintained sufficiently for therapeutic effect.

Biliary excretion may also contribute to the elimination of PF-3882845, particularly given its molecular weight of 419.91 g/mol, which exceeds the typical threshold for significant biliary excretion in rats (approximately 325 g/mol) [11]. Compounds with molecular weights above this threshold often undergo substantial biliary elimination, which could contribute to the observed clearance characteristics.

Species differences in elimination mechanisms are particularly relevant for translating preclinical pharmacokinetic data to human predictions. The drug-drug interaction study with simvastatin in healthy volunteers (NCT01445860) was specifically designed to evaluate whether human elimination pathways for PF-3882845 might interfere with CYP3A4-mediated simvastatin metabolism [4]. Such studies are critical for understanding whether preclinical clearance mechanisms translate appropriately to clinical settings.

Renal elimination appears to play a minimal role in PF-3882845 clearance, based on the pharmacokinetic profile observed in rats. The high plasma clearance exceeding typical glomerular filtration rates, combined with the compound's high lipophilicity and extensive tissue distribution, suggests that renal excretion of unchanged drug is not a major elimination pathway [11].

The therapeutic index advantage of PF-3882845 compared to eplerenone (83.8 vs 1.47) may be partially attributable to favorable elimination characteristics that allow for effective receptor antagonism while minimizing accumulation in renal tubular cells where hyperkalemia-inducing effects occur [5]. This suggests that the elimination pathways and tissue distribution characteristics work synergistically to provide improved safety margins compared to existing mineralocorticoid receptor antagonists.

Elimination ParameterValueSpecies/Notes
Plasma Clearance9.8 mL/min/kgSprague-Dawley rats
Terminal Half-life1.7 hoursSprague-Dawley rats
Hepatic Extraction Ratio~15-18%Estimated from rat data
Primary PathwayHepatic metabolismInferred from PK profile
CYP450 InteractionsEvaluated with CYP3A4Clinical study NCT01445860
Renal EliminationMinimalBased on high clearance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

419.1400546 g/mol

Monoisotopic Mass

419.1400546 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34ZKU73FU3

Wikipedia

Pf-03882845

Dates

Last modified: 04-14-2024
1: Kolkhof P, Nowack C, Eitner F. Nonsteroidal antagonists of the mineralocorticoid receptor. Curr Opin Nephrol Hypertens. 2015 Sep;24(5):417-24. doi: 10.1097/MNH.0000000000000147. Review. PubMed PMID: 26083526.
2: Bisping E, Wakula P, Poteser M, Heinzel FR. Targeting cardiac hypertrophy: toward a causal heart failure therapy. J Cardiovasc Pharmacol. 2014 Oct;64(4):293-305. doi: 10.1097/FJC.0000000000000126. Review. PubMed PMID: 25286359.
3: Fryer RM, Boustany-Kari CM, MacDonnell SM. Engaging novel cell types, protein targets and efficacy biomarkers in the treatment of diabetic nephropathy. Front Pharmacol. 2014 Aug 7;5:185. doi: 10.3389/fphar.2014.00185. eCollection 2014. PubMed PMID: 25147524; PubMed Central PMCID: PMC4124518.
4: Casimiro-Garcia A, Piotrowski DW, Ambler C, Arhancet GB, Banker ME, Banks T, Boustany-Kari CM, Cai C, Chen X, Eudy R, Hepworth D, Hulford CA, Jennings SM, Loria PM, Meyers MJ, Petersen DN, Raheja NK, Sammons M, She L, Song K, Vrieze D, Wei L. Identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-me thoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. J Med Chem. 2014 May 22;57(10):4273-88. doi: 10.1021/jm500206r. Epub 2014 Apr 30. PubMed PMID: 24738581.
5: Orena S, Maurer TS, She L, Eudy R, Bernardo V, Dash D, Loria P, Banker ME, Tugnait M, Okerberg CV, Qian J, Boustany-Kari CM. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy. Front Pharmacol. 2013 Oct 14;4:115. doi: 10.3389/fphar.2013.00115. eCollection 2013. PubMed PMID: 24133446; PubMed Central PMCID: PMC3796291.
6: Eudy RJ, Sahasrabudhe V, Sweeney K, Tugnait M, King-Ahmad A, Near K, Loria P, Banker ME, Piotrowski DW, Boustany-Kari CM. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism. J Transl Med. 2011 Oct 21;9:180. doi: 10.1186/1479-5876-9-180. PubMed PMID: 22017794; PubMed Central PMCID: PMC3305907.

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